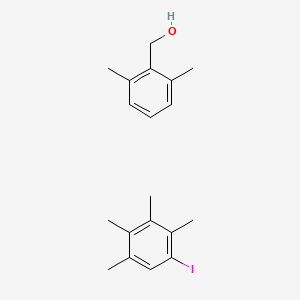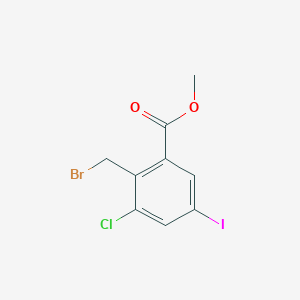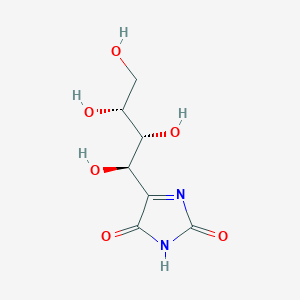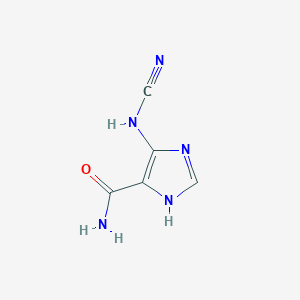
4-Cyanamido-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanamido-1H-imidazole-5-carboxamide is a heterocyclic compound that features an imidazole ring with a cyano group and a carboxamide group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanamido-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions, which allow for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanamido-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine group.
Substitution: This reaction can replace the cyano or carboxamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
4-Cyanamido-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-cancer and anti-viral agent.
Mecanismo De Acción
The mechanism of action of 4-Cyanamido-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoimidazole-4-carboxamide: This compound is structurally similar but lacks the cyano group.
4-Methyl-5-imidazolecarboxaldehyde: This compound has a methyl group instead of a cyano group.
Uniqueness
4-Cyanamido-1H-imidazole-5-carboxamide is unique due to the presence of both a cyano group and a carboxamide group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
4-(cyanoamino)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C5H5N5O/c6-1-8-5-3(4(7)11)9-2-10-5/h2,8H,(H2,7,11)(H,9,10) |
Clave InChI |
JMANBFXSKULPOG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)C(=O)N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine](/img/structure/B12815237.png)


![N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12815254.png)
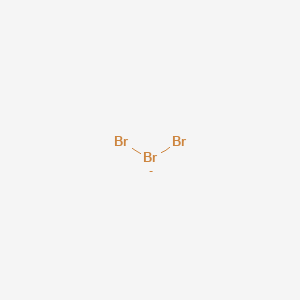
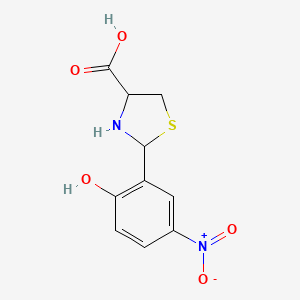


![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)

